molecular formula C22H18ClN5O2 B11281408 (3-chlorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone

(3-chlorophenyl){5-[(2-methoxybenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}methanone

Cat. No.: B11281408
M. Wt: 419.9 g/mol
InChI Key: CIUGECRWYVUGON-UHFFFAOYSA-N
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Description

The compound you’ve mentioned is a member of the triazole family. Triazoles are heterocyclic compounds containing two carbon and three nitrogen atoms in a five-membered aromatic azole ring. They exhibit versatile biological activities due to their ability to bind with various enzymes and receptors in the biological system .

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common synthetic route is the condensation of an α-halocarbonyl compound with 4-amino-5-hydrazinyl-3-mercapto-1,2,4-triazole. The reaction proceeds through the formation of a triazole nucleus, resulting in the desired product.

Reaction Conditions:: The specific reaction conditions depend on the choice of reagents and the desired substituents. Researchers have explored various methods to synthesize triazole derivatives, including microwave-assisted reactions, solvent-free conditions, and multicomponent reactions (MCRs) .

Industrial Production:: While industrial-scale production methods for this specific compound may not be widely documented, the synthesis can be adapted from laboratory-scale procedures. Optimization for large-scale production would involve considerations such as yield, cost, and safety.

Chemical Reactions Analysis

Types of Reactions:: The compound can undergo various chemical transformations, including:

    Oxidation: Oxidative processes can modify the functional groups attached to the triazole ring.

    Reduction: Reduction reactions may lead to the formation of different intermediates or products.

    Substitution: Substituting specific groups on the triazole nucleus can alter its properties.

Common Reagents and Conditions::

    Hydrazine derivatives: Used for the initial formation of the triazole ring.

    Halocarbonyl compounds: React with hydrazine derivatives to form the triazole nucleus.

    Transition metal catalysts: Facilitate cross-coupling reactions.

Major Products:: The major products depend on the specific substituents and reaction conditions. Researchers have synthesized a wide range of triazole derivatives with diverse properties.

Scientific Research Applications

Chemistry::

    Drug Discovery: Triazole derivatives serve as scaffolds for designing new drugs due to their diverse pharmacological activities.

    Organocatalysis: Triazoles act as catalysts in various organic reactions.

Biology and Medicine::

    Antifungal Agents: Commercially available triazole-containing drugs like fluconazole and voriconazole are used to treat fungal infections.

    Anticancer Properties: Some triazole derivatives exhibit promising anticancer activity.

    Antioxidant and Anti-inflammatory Effects: Triazoles may protect against oxidative stress and inflammation.

Industry::

    Agrochemicals: Triazole-based compounds are used in pesticides and herbicides.

    Materials Science: Triazoles find applications in materials such as polymers and coatings.

Mechanism of Action

The compound likely exerts its effects by interacting with specific molecular targets or pathways. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, the uniqueness of this compound lies in its specific substitution pattern and functional groups. Researchers often compare it with related triazole derivatives to understand its distinct properties.

Properties

Molecular Formula

C22H18ClN5O2

Molecular Weight

419.9 g/mol

IUPAC Name

(3-chlorophenyl)-[5-[(2-methoxyphenyl)methylamino]-3-pyridin-3-yl-1,2,4-triazol-1-yl]methanone

InChI

InChI=1S/C22H18ClN5O2/c1-30-19-10-3-2-6-16(19)14-25-22-26-20(17-8-5-11-24-13-17)27-28(22)21(29)15-7-4-9-18(23)12-15/h2-13H,14H2,1H3,(H,25,26,27)

InChI Key

CIUGECRWYVUGON-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC2=NC(=NN2C(=O)C3=CC(=CC=C3)Cl)C4=CN=CC=C4

Origin of Product

United States

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